N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

Oncology Drug Resistance In Vivo Pharmacology

Validating mivacurium chloride API purity requires the exact Impurity 22 reference standard to ensure regulatory compliance. Generic analogs invalidate analytical methods. • Industry-recognized reference standard for HPLC/LC-MS method development • 3,4,5-trimethoxyphenyl pharmacophore for colchicine-site SAR; 62% tumor growth inhibition in drug-resistant MDA-MB-231 model • Soluble in dichloromethane and methanol for reliable stock solution preparation • Available in multiple pack sizes with rapid global delivery

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
CAS No. 7668-87-3
Cat. No. B024126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine
CAS7668-87-3
SynonymsN-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4,5-trimethoxy-benzeneacetamide; _x000B_N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide; 
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC
InChIInChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23)
InChIKeyFGPUFQRNZGCKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Sourcing Overview


N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine (CAS 7668-87-3), systematically named N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, is a synthetic organic compound with the molecular formula C21H27NO6 and a molecular weight of 389.44 g/mol [1]. It is primarily recognized in the scientific literature as a key intermediate in the synthesis of neuromuscular blocking agents . This compound features a homoveratrylamine core (3,4-dimethoxyphenethylamine) linked via an amide bond to a 3,4,5-trimethoxyphenylacetyl moiety, a structural motif commonly associated with microtubule-targeting agents .

1
Synthetic Intermediate Key precursor in neuromuscular blocker synthesis
2
Analytical Reference Designated Mivacurium Chloride Impurity 22 standard
3
Bioactive Scaffold Contains 3,4,5-trimethoxyphenyl tubulin-binding pharmacophore

Why Generic Substitution Fails


In the context of both pharmaceutical impurity profiling and targeted biological research, substituting N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine with a seemingly similar analog is not a scientifically valid approach. Its value proposition is anchored in two distinct, application-specific requirements. For analytical chemistry and quality control, this compound is a specific, characterized impurity (Mivacurium Chloride Impurity 22) in the synthesis of mivacurium chloride . Substituting another compound would invalidate the analytical method, as the precise retention time, mass spectral signature, and chemical reactivity are unique. For oncology research, this compound serves as a structural scaffold and a specific analog for structure-activity relationship (SAR) studies targeting the colchicine binding site on tubulin . Replacing it with a generic tubulin inhibitor or a different trimethoxyphenyl analog would introduce uncharacterized variables, rendering comparative data meaningless. The quantitative evidence below demonstrates that its distinct molecular composition directly dictates its specific performance in these defined contexts, making it an irreplaceable reference standard or research tool.

Impurity Identity Specificity
Generic analogs lack the precise retention time and mass signature required for validated HPLC/LC-MS impurity methods.
Pharmacophore Disruption
Modification or removal of the 3,4,5-trimethoxy substitution may significantly reduce tubulin-binding and antiproliferative response.
Physicochemical Profile Shift
Alternative analogs may alter LogP/TPSA balance, affecting solubility and assay behavior compared to this characterized amide.

Evidence-Based Differentiation from Analogs


In Vivo Antitumor Activity in Drug-Resistant Model

In a preclinical study, N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine demonstrated a 62% reduction in tumor growth in a mouse xenograft model using the drug-resistant MDA-MB-231 breast cancer cell line [1]. While direct head-to-head data with a positive control like Combretastatin A-4 (CA-4) in the same model is not available, this provides a cross-study comparable benchmark for its in vivo efficacy. For context, CA-4, a potent reference tubulin inhibitor, exhibits IC50 values of 0.043 µM against MDA-MB-231 cells in vitro [2] and is known for its in vivo antitumor and vascular disrupting activity. The 62% tumor growth inhibition for this compound demonstrates meaningful in vivo activity against a drug-resistant model, a critical parameter for selecting a lead compound or tool molecule for further development.

Tumor Growth Inhibition
Cross-study comparable
62% inhibition vs. untreated control
Reported tumor-growth inhibition model response
Drug-resistant MDA-MB-231 breast cancer xenograft; cross-study context with CA-4
Oncology Drug Resistance In Vivo Pharmacology Tubulin Inhibitor

Impurity Standard for Mivacurium Chloride

This compound is formally designated as Mivacurium Chloride Impurity 22, a fully characterized reference standard used for analytical method development and validation during the synthesis and quality control of mivacurium chloride API . This is a direct contrast to the parent drug, mivacurium chloride, which is a potent neuromuscular blocker with an IC50 of 3.69 nM at the human α1β1εδ nAChR . Unlike a generic synthesis intermediate or a structurally similar compound that may co-elute, this specific impurity standard is essential for establishing specificity, accuracy, and precision in HPLC and LC-MS methods. Its use is mandated for regulatory compliance in demonstrating control over the manufacturing process, ensuring the final drug product meets purity specifications.

Impurity Standard Designation
Data to verify
Mivacurium Chloride Impurity 22; characterized reference standard
Supports analytical method specificity and validation
Not interchangeable with parent API or uncharacterized analogs
Analytical Chemistry Pharmaceutical Quality Control Method Validation Impurity Profiling

Key Tubulin-Binding Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety, a core component of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine, is a well-established pharmacophore for binding to the colchicine site on tubulin . Class-level inference from extensive SAR studies on combretastatin A-4 (CA-4) analogs indicates that this TMP group is essential for maintaining a suitable molecular conformation and achieving high binding affinity [1]. While this compound is a structurally simplified amide relative to CA-4, it retains the crucial TMP moiety, providing a valuable scaffold for exploring tubulin inhibition. This differentiates it from other analogs where this key group is modified or absent, which typically results in a significant loss of cytotoxic and tubulin polymerization inhibitory activity.

Key Pharmacophore
Class-level inference
3,4,5-trimethoxyphenylacetyl moiety present
Class-level tubulin-binding pharmacophore context
Inferred from combretastatin A-4 SAR; direct binding data for this compound to verify
Medicinal Chemistry Tubulin Polymerization Structure-Activity Relationship Colchicine Binding Site

Physicochemical Profile vs. Parent Amine

The acylation of homoveratrylamine with 3,4,5-trimethoxyphenylacetic acid results in a significant shift in key physicochemical properties. The target compound has a calculated LogP (XLogP3) of 2.9 and a topological polar surface area (TPSA) of 75.2 Ų [1]. In contrast, the parent amine, homoveratrylamine, has a lower TPSA of 44.50 Ų [2]. This increase in both lipophilicity and polar surface area alters the compound's predicted membrane permeability and solubility profile, which are critical determinants of its behavior in biological assays and formulation. This differentiates it from the simpler, more polar starting material, allowing for tailored selection in drug discovery programs.

Physicochemical Shift
Direct comparison
LogP 2.9 / TPSA 75.2 Ų vs. parent amine TPSA 44.50 Ų
Differentiates permeability and solubility profile for assay design
Computational prediction; experimental validation recommended
ADME Properties Medicinal Chemistry Physicochemical Profiling Drug Design

Purity Assurance for Reproducible Research

The compound is available from reputable research chemical suppliers at defined purity grades (e.g., 98% from Leyan , 95% HPLC as an impurity standard from QCS ), with full analytical characterization (NMR, MS, HPLC). This contrasts with sourcing the compound from general chemical suppliers where purity may be unspecified or lower. For research applications, particularly in pharmacology and analytical chemistry, the availability of a characterized reference standard with a certificate of analysis (COA) is a non-negotiable requirement for ensuring experimental reproducibility and data integrity. The higher purity and documentation directly support rigorous scientific standards.

Purity & Documentation
Source review
Available at 98% or 95% HPLC with COA
Supports reproducible research procurement
Sourcing from characterized reference providers reduces batch variability
Research Reagents Chemical Procurement Reproducibility Quality Control

In Vitro Solubility Profile

The target compound is soluble in dichloromethane and methanol [1], a solubility profile that is advantageous for preparing stock solutions for in vitro assays. This is a key differentiator from more lipophilic, structurally complex combretastatin analogs, which are often plagued by poor aqueous solubility, a known liability that complicates biological testing and can lead to inconsistent results [2]. For researchers, this practical solubility in common organic solvents simplifies experimental design and reduces variability associated with compound precipitation in cell culture media.

Solubility Advantage
Class-level inference
Soluble in dichloromethane, methanol
May simplify in vitro assay stock preparation
Compared to more lipophilic CA-4 analogs that often show poor aqueous solubility
Assay Development Drug Formulation Solubility In Vitro Pharmacology

Recommended Applications


Mivacurium Chloride Impurity Testing

This compound is the industry-recognized reference standard for Mivacurium Chloride Impurity 22 . It is essential for developing and validating HPLC or LC-MS methods to detect and quantify this specific process impurity in mivacurium chloride API batches. Its use ensures that the manufacturing process is controlled and that the final drug product meets purity specifications required for regulatory submission. Substituting a different compound would invalidate the analytical method.

Colchicine-Site Inhibitor Scaffold

As a compound containing the essential 3,4,5-trimethoxyphenyl pharmacophore , it serves as a privileged scaffold for designing new anti-mitotic agents. Its moderate structural complexity and accessible synthesis make it an ideal starting point for generating focused libraries to explore structure-activity relationships (SAR) around the colchicine binding site. Its demonstrated in vivo efficacy in a drug-resistant breast cancer model provides a strong rationale for its use as a lead-like molecule [1].

Drug-Resistant Tumor Efficacy Studies

The compound has demonstrated a 62% inhibition of tumor growth in a preclinical mouse xenograft model using drug-resistant MDA-MB-231 breast cancer cells [1]. This specific activity profile makes it a valuable tool compound for researchers investigating mechanisms of resistance to tubulin-binding agents or for proof-of-concept studies exploring novel combination therapies targeting resistant tumor populations.

Reliable Stock Solution Preparation

Its verified solubility in dichloromethane and methanol [2] allows for the reliable preparation of concentrated stock solutions, which is a practical but critical requirement for reproducible in vitro pharmacology assays. This property is advantageous for researchers conducting cell-based cytotoxicity screens or tubulin polymerization assays, where precipitation of the test compound can lead to inaccurate IC50 determinations and experimental failure.

Application
Selection Property
Validation Focus
Mivacurium chloride impurity profiling
Designated Impurity 22 reference standard
HPLC/LC-MS method specificity and system suitability
Tubulin inhibitor SAR studies
TMP pharmacophore scaffold
Colchicine-site binding and antiproliferative response
Drug-resistant breast cancer model studies
Reported tumor-growth inhibition context
Xenograft model response endpoint
In vitro assay development
Verified solubility in organic solvents
Stock solution preparation reproducibility

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